molecular formula C31H32N2O2S B2662236 N-(4-butylphenyl)-2-[(4-{[3-(2-naphthyl)-3-oxopropyl]amino}phenyl)sulfanyl]acetamide CAS No. 763126-89-2

N-(4-butylphenyl)-2-[(4-{[3-(2-naphthyl)-3-oxopropyl]amino}phenyl)sulfanyl]acetamide

Cat. No. B2662236
M. Wt: 496.67
InChI Key: RUXJFLPMIYFEHJ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Computational and Pharmacological Evaluation

A study focused on the computational and pharmacological potential of novel derivatives, including heterocyclic 1,3,4-oxadiazole and pyrazoles, for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This research highlights the importance of docking against various targets like epidermal growth factor receptor (EGFR), tubulin, and enzymes like cyclooxygenase-2 (COX-2), showcasing the multifaceted applications of such compounds in medicinal chemistry and pharmacology (Faheem, 2018).

Synthesis and Characterization of Derivatives

Another study elaborated on the synthesis and characterization of sulfanilamide derivatives and their antimicrobial studies. This work underlines the methodological approaches for creating and analyzing compounds with potential antimicrobial properties, highlighting the relevance of structural modifications on biological activities (Lahtinen et al., 2014).

Chemoselective Acetylation

Research on the chemoselective acetylation of 2-aminophenol using immobilized lipase to produce N-(2-hydroxyphenyl)acetamide as an intermediate for antimalarial drugs illustrates the application of enzymatic catalysis in synthesizing biologically relevant compounds. This study presents a kinetic and mechanistic understanding of producing pharmaceutical intermediates (Magadum & Yadav, 2018).

Preparation and Catalysis

The preparation of catalysts for ketone reduction based on reactions involving naphthylamine derivatives showcases the application of such compounds in catalysis, particularly in organic synthesis and the pharmaceutical industry. This highlights the utility of structural analogs in developing new catalytic processes (Facchetti et al., 2016).

Antitumor and Antibacterial Agents

A study on the synthesis of novel 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as potential inhibitors of thymidylate synthase for use as antitumor and/or antibacterial agents emphasizes the therapeutic potential of structurally complex compounds. It demonstrates the exploration of new compounds for their potential biological activities (Gangjee et al., 1996).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N-(4-butylphenyl)-2-[4-[(3-naphthalen-2-yl-3-oxopropyl)amino]phenyl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N2O2S/c1-2-3-6-23-9-13-28(14-10-23)33-31(35)22-36-29-17-15-27(16-18-29)32-20-19-30(34)26-12-11-24-7-4-5-8-25(24)21-26/h4-5,7-18,21,32H,2-3,6,19-20,22H2,1H3,(H,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXJFLPMIYFEHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)NCCC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-butylphenyl)-2-[(4-{[3-(2-naphthyl)-3-oxopropyl]amino}phenyl)sulfanyl]acetamide

CAS RN

763126-89-2
Record name N-(4-BUTYLPHENYL)-2-((4-((3-(2-NAPHTHYL)-3-OXOPROPYL)AMINO)PHENYL)THIO)ACETAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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